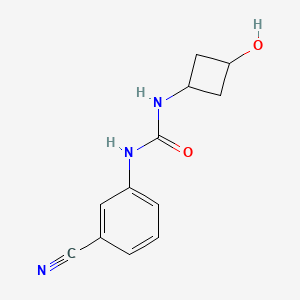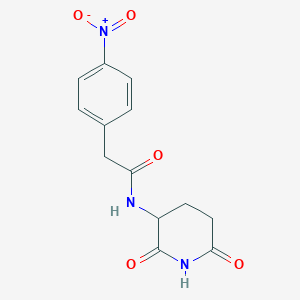![molecular formula C15H15N5O B7582360 [1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of [1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of certain enzymes, such as protein kinase C and phosphodiesterase. It has also been reported to induce apoptosis in cancer cells and inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol has been reported to exhibit various biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation. In viruses and bacteria, it has been reported to inhibit replication and growth. In plants, it has been reported to enhance growth and improve crop yields. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol in lab experiments include its potential to exhibit biological activities in various fields, including medicine, agriculture, and environmental science. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents.
Future Directions
There are many future directions for the study of [1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to study its potential applications in other fields, such as material science and energy storage. Additionally, the development of more efficient and sustainable synthesis methods for this compound is an area of ongoing research.
Synthesis Methods
[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol can be synthesized using different methods, including the reaction of 1-phenylpyrazolo[3,4-d]pyrimidine-4-carbaldehyde with (S)-2-azetidinone in the presence of a chiral catalyst. Another method involves the reaction of 1-phenylpyrazolo[3,4-d]pyrimidine-4-carbaldehyde with (S)-3-hydroxyazetidine in the presence of a chiral catalyst. Both methods have been reported to yield high enantiomeric excess and good yields of the desired product.
Scientific Research Applications
[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. In agriculture, [1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol has been studied for its potential to enhance plant growth and improve crop yields. In environmental science, this compound has been studied for its potential to remove heavy metals from contaminated water.
properties
IUPAC Name |
[1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-9-11-7-19(8-11)14-13-6-18-20(15(13)17-10-16-14)12-4-2-1-3-5-12/h1-6,10-11,21H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWWKYAVBFUBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)
![4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![(4-chloro-1H-pyrrol-2-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7582355.png)


![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)